Tetrahydrofurfuryl butyrate

Description

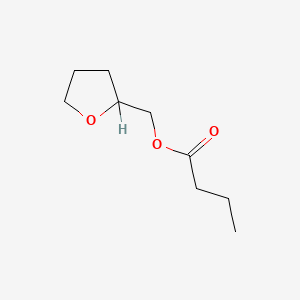

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVDLFOAZNCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862877 | |

| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.013 | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2217-33-6, 92345-48-7 | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tetrahydro-2-furyl)methyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl butyrate (THFB) is a fatty acid ester known for its characteristic fruity aroma, reminiscent of apricot and pineapple.[1] It is primarily utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of Tetrahydrofurfuryl butyrate, supplemented with detailed experimental methodologies and visual representations of its synthesis and analytical workflow.

Physicochemical Properties

The fundamental physical and chemical characteristics of Tetrahydrofurfuryl butyrate are summarized in the tables below. This data is essential for its application in various scientific and industrial contexts, including formulation development, quality control, and safety assessments.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C9H16O3 | [1][4] |

| Molecular Weight | 172.22 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Heavy, sweet odor reminiscent of apricot and pineapple | [1] |

| Boiling Point | 225-227 °C at 759 mmHg | [5] |

| Density | 1.007-1.013 g/mL at 25 °C | [1] |

| Refractive Index | 1.446-1.452 at 20 °C | [1] |

| Flash Point | 98.89 °C (210 °F) | [2] |

| Vapor Pressure | 0.053 mmHg at 25 °C (estimated) |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| Ethanol | Soluble | [1] |

| Oils | Miscible | [6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of esters like Tetrahydrofurfuryl butyrate are provided below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-300 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil

-

Heating source (Bunsen burner or heating mantle)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of Tetrahydrofurfuryl butyrate (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m_pycnometer).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted precisely to the calibration mark, and the outside is dried.

-

The mass of the pycnometer filled with water is determined (m_water).

-

The pycnometer is emptied, dried, and then filled with Tetrahydrofurfuryl butyrate.

-

The same procedure of thermal equilibration and volume adjustment is followed, and the mass of the pycnometer filled with the sample is measured (m_sample).

-

The density of water at the experimental temperature (ρ_water) is obtained from reference tables.

-

The volume of the pycnometer is calculated: V = (m_water - m_pycnometer) / ρ_water.

-

The density of the Tetrahydrofurfuryl butyrate is then calculated: ρ_sample = (m_sample - m_pycnometer) / V.

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Soft tissue paper

-

Calibration standard (e.g., distilled water)

Procedure:

-

The refractometer is turned on, and the prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.

-

The instrument is calibrated using a standard of known refractive index, such as distilled water, at a specific temperature (e.g., 20 °C).

-

A few drops of Tetrahydrofurfuryl butyrate are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the field of view.

-

Looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, the dispersion compensation knob is adjusted until a sharp, black-and-white boundary is obtained.

-

The refractive index value is read from the scale. The temperature should also be recorded.

Synthesis of Tetrahydrofurfuryl Butyrate

Tetrahydrofurfuryl butyrate is typically synthesized via Fischer esterification, a reaction between a carboxylic acid (butyric acid) and an alcohol (tetrahydrofurfuryl alcohol) in the presence of an acid catalyst.

Caption: Synthesis of Tetrahydrofurfuryl butyrate via Fischer esterification.

Analytical Workflow: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds like Tetrahydrofurfuryl butyrate, especially in complex matrices such as food and fragrance samples.

Caption: General workflow for the analysis of Tetrahydrofurfuryl butyrate by GC-MS.

Metabolic Fate

Upon ingestion, esters like Tetrahydrofurfuryl butyrate are expected to be hydrolyzed by esterases into their constituent alcohol and carboxylic acid. In this case, Tetrahydrofurfuryl butyrate would be broken down into tetrahydrofurfuryl alcohol and butyric acid. Butyric acid is a short-chain fatty acid that can be further metabolized through various pathways in the body.

Caption: Postulated metabolic pathway of Tetrahydrofurfuryl butyrate.

References

- 1. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 2. tetrahydrofurfuryl butyrate, 2217-33-6 [thegoodscentscompany.com]

- 3. CAS 2217-33-6: Tetrahydrofurfuryl butyrate | CymitQuimica [cymitquimica.com]

- 4. Tetrahydrofurfuryl butyrate | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TETRAHYDROFURFURYL BUTYRATE | 2217-33-6 [chemicalbook.com]

- 6. mt.com [mt.com]

Tetrahydrofurfuryl butyrate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydrofurfuryl butyrate (CAS No. 2217-33-6), a significant compound in the flavor and fragrance industry. This document details its chemical identity, physicochemical properties, synthesis, and spectral data, presented for the scientific community.

Chemical Identity and Molecular Structure

Tetrahydrofurfuryl butyrate is an ester recognized for its characteristic fruity aroma.[1] Chemically, it is the product of the esterification of tetrahydrofurfuryl alcohol and butyric acid.[1]

Molecular Formula: C₉H₁₆O₃[2][3]

IUPAC Name: oxolan-2-ylmethyl butanoate[2]

Synonyms: (Tetrahydro-2-furanyl)methyl butanoate, Butyric acid, tetrahydrofurfuryl ester, FEMA 3057[2][3]

The molecular structure consists of a tetrahydrofuran ring linked to a butyrate group via a methylene bridge.

Canonical SMILES: CCCC(=O)OCC1CCCO1[2]

InChI: InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3[1]

InChIKey: DPZVDLFOAZNCBU-UHFFFAOYSA-N[1]

Physicochemical Properties

Tetrahydrofurfuryl butyrate is a colorless to light yellow liquid with a sweet, fruity odor reminiscent of apricot and pineapple.[2][3] It is insoluble in water but soluble in organic solvents like ethanol.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Tetrahydrofurfuryl Butyrate

| Property | Value | Reference |

| Molecular Weight | 172.22 g/mol | [2][3] |

| Density | 1.012 g/mL at 25 °C | [3][4] |

| Boiling Point | 225-227 °C at 759 mm Hg | [3][4] |

| Flash Point | 210 °F (98.9 °C) | [5] |

| Refractive Index | 1.446-1.452 at 20 °C | [2][5] |

| LogP | 1.22 | [3] |

Synthesis

The primary method for synthesizing Tetrahydrofurfuryl butyrate is through the esterification of tetrahydrofurfuryl alcohol with butyric acid.[1][3] This reaction is typically catalyzed by an acid.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative example for the synthesis of butyrate esters and can be adapted for Tetrahydrofurfuryl butyrate.

Materials:

-

Tetrahydrofurfuryl alcohol

-

Butyric acid

-

Sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5%)

-

Brine

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 molar equivalent of tetrahydrofurfuryl alcohol and 1.2 molar equivalents of butyric acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar equivalents) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 3-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Extract the organic layer with an appropriate solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude Tetrahydrofurfuryl butyrate by vacuum distillation.

Synthesis Workflow

Spectral Data

Spectroscopic data is crucial for the identification and characterization of Tetrahydrofurfuryl butyrate.

Mass Spectrometry

The mass spectrum of Tetrahydrofurfuryl butyrate provides information about its molecular weight and fragmentation pattern.

Table 2: GC-MS Data for Tetrahydrofurfuryl Butyrate

| m/z | Relative Intensity |

| 71.0 | 99.99 |

| 43.0 | 32.85 |

| 84.0 | 12.58 |

| 41.0 | 12.38 |

| 27.0 | 7.83 |

| Data obtained from GC-MS analysis with Electron Ionization (EI-B).[2] |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular structure. 1H and 13C NMR spectra for Tetrahydrofurfuryl butyrate are available in spectral databases such as SpectraBase.[2]

Applications and Safety

Tetrahydrofurfuryl butyrate is primarily used as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics.[3] It imparts a fruity character to products and can also act as a fixative for more volatile esters.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[2]

References

- 1. CAS 2217-33-6: Tetrahydrofurfuryl butyrate | CymitQuimica [cymitquimica.com]

- 2. Tetrahydrofurfuryl butyrate | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TETRAHYDROFURFURYL BUTYRATE | 2217-33-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. tetrahydrofurfuryl butyrate, 2217-33-6 [thegoodscentscompany.com]

An In-depth Technical Guide to Tetrahydrofurfuryl Butyrate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydrofurfuryl butyrate, a significant compound in the flavor and fragrance industry and a subject of interest in various scientific disciplines. This document collates its known synonyms, quantitative properties, a detailed experimental protocol for its synthesis, and a proposed metabolic pathway, offering a centralized resource for professionals in research and development.

Synonyms and Chemical Identifiers

Tetrahydrofurfuryl butyrate is known by a variety of names in scientific literature and commercial contexts.[1][2] A comprehensive list of these synonyms and identifiers is crucial for accurate literature searches and unambiguous communication in research and regulatory documentation.

| Identifier Type | Identifier | Source |

| IUPAC Name | oxolan-2-ylmethyl butanoate | PubChem[1] |

| Common Name | Tetrahydrofurfuryl butyrate | Multiple Sources |

| Tetrahydrofurfuryl n-butyrate | Multiple Sources | |

| Butyric acid, tetrahydrofurfuryl ester | PubChem[1] | |

| (Tetrahydro-2-furanyl)methyl butanoate | PubChem[1] | |

| Tetrahydro-2-furylmethyl butanoate | PubChem[1] | |

| 2-(Butyryloxymethyl)tetrahydrofuran | PubChem[1] | |

| CAS Number | 2217-33-6 | PubChem[1] |

| Deprecated CAS | 92345-48-7 | PubChem[1] |

| FEMA Number | 3057 | PubChem[1] |

| EINECS Number | 218-710-6 | PubChem[1] |

| UNII | W41378D174 | PubChem[1] |

| InChI | InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3 | PubChem[1] |

| SMILES | CCCC(=O)OCC1CCCO1 | PubChem[1] |

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of Tetrahydrofurfuryl butyrate, essential for experimental design, safety assessments, and computational modeling.

| Property | Value | Conditions | Source |

| Molecular Formula | C9H16O3 | PubChem[1] | |

| Molecular Weight | 172.22 g/mol | PubChem[1] | |

| Boiling Point | 225-227 °C | 759 mm Hg | ChemicalBook |

| Density | 1.012 g/mL | at 25 °C | ChemicalBook |

| Refractive Index | 1.446-1.452 | at 20 °C | The Good Scents Company[3] |

| Flash Point | 210 °F (98.9 °C) | The Good Scents Company[3] | |

| Solubility | Insoluble in water; Soluble in alcohol and oils | ChemicalBook, PubChem[1] |

Experimental Protocol: Synthesis via Fischer Esterification

The following is a detailed methodology for the synthesis of Tetrahydrofurfuryl butyrate from tetrahydrofurfuryl alcohol and butyric acid via Fischer esterification. This protocol is based on established principles of ester synthesis.[4][5][6][7][8]

3.1. Materials and Equipment

-

Tetrahydrofurfuryl alcohol (1.0 equivalent)

-

Butyric acid (1.5 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 3-5 mol%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

5% Sodium bicarbonate solution (aqueous)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

3.2. Reaction Procedure

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tetrahydrofurfuryl alcohol and butyric acid.

-

While stirring, slowly and carefully add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach the reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the reaction mixture to reflux using the heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is deemed complete, turn off the heat and allow the mixture to cool to room temperature.

3.3. Work-up and Purification

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Add an equal volume of cold deionized water and gently shake, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted butyric acid. Continue washing until no more effervescence is observed. Discard the aqueous layer after each wash.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water-soluble components.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude Tetrahydrofurfuryl butyrate can be further purified by vacuum distillation to obtain the final product.

Proposed Metabolic Pathway

While a specific, detailed signaling pathway for Tetrahydrofurfuryl butyrate is not extensively documented in publicly available scientific literature, its metabolic fate can be predicted based on its chemical structure as a fatty acid ester. It is anticipated to undergo hydrolysis, catalyzed by esterase enzymes, into its constituent alcohol and carboxylic acid.

The primary metabolic pathway is likely the enzymatic hydrolysis of the ester bond to yield tetrahydrofurfuryl alcohol and butyric acid. Butyric acid, a short-chain fatty acid, can then enter the fatty acid metabolism pathway, where it can be converted to butyryl-CoA and subsequently undergo β-oxidation to produce acetyl-CoA. Acetyl-CoA is a central metabolite that can enter the citric acid cycle for energy production. The tetrahydrofurfuryl alcohol moiety would likely undergo further oxidation and conjugation for excretion.

Caption: Proposed metabolic pathway of Tetrahydrofurfuryl butyrate.

This guide serves as a foundational resource for professionals engaged in research and development involving Tetrahydrofurfuryl butyrate. The provided information on its synonyms, properties, synthesis, and metabolism is intended to facilitate further scientific inquiry and application.

References

- 1. Tetrahydrofurfuryl butyrate | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tetrahydrofurfuryl butyrate, 2217-33-6 [thegoodscentscompany.com]

- 4. cerritos.edu [cerritos.edu]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of Tetrahydrofurfuryl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydrofurfuryl butyrate (CAS No. 2217-33-6), a compound of interest in various chemical and pharmaceutical applications. This document presents available mass spectrometry data and representative nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data based on the analysis of its constituent functional groups. Detailed experimental protocols and a workflow for spectroscopic analysis are also provided to aid in research and development.

Mass Spectrometry (MS)

Mass spectrometry of Tetrahydrofurfuryl butyrate provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. The data presented here is based on gas chromatography-mass spectrometry (GC-MS) analysis.

Table 1: Mass Spectrometry Data for Tetrahydrofurfuryl Butyrate [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 71.0 | 99.99 | [C4H7O]+ |

| 43.0 | 32.85 | [C3H7]+ |

| 84.0 | 12.58 | [C5H8O]+ |

| 41.0 | 12.38 | [C3H5]+ |

| 27.0 | 7.83 | [C2H3]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for Tetrahydrofurfuryl butyrate is primarily available through commercial databases, this section provides predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the typical chemical environments of the protons and carbons within the tetrahydrofurfuryl and butyrate moieties of the molecule.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for Tetrahydrofurfuryl Butyrate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | m | 1H | H-2' |

| ~3.95 | dd | 1H | H-5'a |

| ~3.75 | dd | 1H | H-5'b |

| ~3.85 | m | 2H | H-1'' |

| ~2.25 | t | 2H | H-2 |

| ~1.85 | m | 2H | H-3' |

| ~1.60 | sextet | 2H | H-3 |

| ~1.50 | m | 2H | H-4' |

| ~0.90 | t | 3H | H-4 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Multiplicity is denoted as m (multiplet), dd (doublet of doublets), t (triplet), and sextet.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for Tetrahydrofurfuryl Butyrate

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C-1 (C=O) |

| ~77.0 | C-2' |

| ~68.5 | C-5' |

| ~66.0 | C-1'' |

| ~36.0 | C-2 |

| ~28.5 | C-3' |

| ~25.5 | C-4' |

| ~18.5 | C-3 |

| ~13.5 | C-4 |

Infrared (IR) Spectroscopy

The infrared spectrum of Tetrahydrofurfuryl butyrate is characterized by the absorption bands corresponding to its principal functional groups: the ester and the tetrahydrofuran ring.

Table 4: Characteristic IR Absorption Bands for Tetrahydrofurfuryl Butyrate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1240 | Strong | C-O stretch (Ester) |

| ~1180 | Strong | C-O stretch (Ester) |

| ~1090 | Strong | C-O-C stretch (Tetrahydrofuran) |

| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of Tetrahydrofurfuryl butyrate (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

Data Acquisition:

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of around 220 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As Tetrahydrofurfuryl butyrate is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. A capillary column suitable for the analysis of esters is used.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like esters. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or a similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Tetrahydrofurfuryl butyrate.

References

Solubility Profile of Tetrahydrofurfuryl Butyrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of tetrahydrofurfuryl butyrate in various organic solvents. Tetrahydrofurfuryl butyrate (THFB), a compound recognized for its utility as a flavoring agent and potential as a green solvent and plasticizer, presents a favorable solubility profile for applications in pharmaceutical formulations and chemical synthesis. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection in research and development.

Core Concepts in Solubility

Tetrahydrofurfuryl butyrate (CAS No. 2217-33-6) is an ester characterized by a tetrahydrofuran ring and a butyrate tail. This structure imparts a moderate polarity, making it generally soluble in a wide range of organic solvents while maintaining low miscibility with water.[1] The principle of "like dissolves like" is central to understanding its solubility; solvents with similar polarity indices to THFB are more likely to be effective solubilizing agents.

Quantitative Solubility Data

Precise quantitative solubility data for tetrahydrofurfuryl butyrate in a comprehensive range of organic solvents is not extensively documented in publicly available literature. A safety data sheet for the compound explicitly states "No data available" for its solubility in water and other solvents. However, based on its chemical structure and the known solubility of analogous compounds such as butyl butyrate, tetrahydrofurfuryl acetate, and tetrahydrofurfuryl propionate, a representative solubility and miscibility profile can be estimated.

Butyl butyrate is described as miscible with ethanol, glycols, and diethyl ether.[2] Tetrahydrofurfuryl acetate is known to be soluble in ethanol, ether, and chloroform.[3][4][5] Similarly, tetrahydrofurfuryl propionate is soluble in alcohol.[6] Based on these related compounds, tetrahydrofurfuryl butyrate is expected to be fully miscible with a variety of common organic solvents.

Table 1: Estimated Solubility and Miscibility of Tetrahydrofurfuryl Butyrate in Common Organic Solvents at Ambient Temperature (20-25°C)

| Solvent | Chemical Class | Expected Solubility/Miscibility |

| Ethanol | Alcohol | Miscible |

| Methanol | Alcohol | Miscible |

| Isopropanol | Alcohol | Miscible |

| Acetone | Ketone | Miscible |

| Ethyl Acetate | Ester | Miscible |

| Diethyl Ether | Ether | Miscible |

| Tetrahydrofuran (THF) | Ether | Miscible |

| Toluene | Aromatic Hydrocarbon | Miscible |

| Hexane | Aliphatic Hydrocarbon | Likely Miscible/Highly Soluble |

| Chloroform | Halogenated Hydrocarbon | Miscible |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Miscible |

| Water | Protic | Insoluble (Estimated at ~1.5 g/L) |

Disclaimer: The data in this table is estimated based on the known properties of structurally similar esters and general principles of solubility. Experimental verification is required for precise quantitative values.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of tetrahydrofurfuryl butyrate in various organic solvents, the following experimental protocols are recommended.

Method 1: Visual Miscibility Determination (for Liquid-Liquid Systems)

This method is a straightforward approach to determine if two liquids are miscible in all proportions at a given temperature.

Materials:

-

Tetrahydrofurfuryl butyrate (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated glass test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer

-

Constant temperature bath

Procedure:

-

To a clean, dry test tube, add a specific volume (e.g., 5 mL) of the selected organic solvent.

-

Incrementally add known volumes of tetrahydrofurfuryl butyrate to the solvent, starting with a small volume (e.g., 0.5 mL).

-

After each addition, stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the mixture against a well-lit background for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

-

If the mixture remains a single, clear phase, continue to add tetrahydrofurfuryl butyrate in increments until a significant portion of the solute has been added (e.g., until a 1:1 volume ratio is achieved or exceeded).

-

The two liquids are considered miscible if a single, clear phase is maintained at all tested proportions.

-

This procedure can be repeated at different temperatures by placing the test tubes in a constant temperature bath for a period of time before and after mixing.

Method 2: Gravimetric Determination of Solubility (for Saturated Solutions)

This method provides a quantitative measure of solubility for systems where miscibility is not infinite.

Materials:

-

Tetrahydrofurfuryl butyrate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with airtight caps

-

Magnetic stirrer and stir bars

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Add a measured volume or weight of the organic solvent to a series of vials.

-

Add an excess amount of tetrahydrofurfuryl butyrate to each vial to ensure that a saturated solution can be formed.

-

Seal the vials and place them in a constant temperature shaker/incubator set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, cease agitation and allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any undissolved solute.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Determine the mass of the transferred saturated solution.

-

Carefully evaporate the solvent from the solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of tetrahydrofurfuryl butyrate.

-

Once the solvent is fully evaporated, weigh the dish or vial containing the remaining tetrahydrofurfuryl butyrate.

-

Calculate the solubility in terms of grams of solute per 100 mL or 100 g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of tetrahydrofurfuryl butyrate for a given application.

Caption: Workflow for Solvent Selection for Tetrahydrofurfuryl Butyrate.

Conclusion

Tetrahydrofurfuryl butyrate is a versatile ester with broad solubility in common organic solvents. While specific quantitative data remains sparse, its structural similarity to other well-characterized esters provides a strong basis for estimating its solubility behavior. For applications requiring precise solubility values, the experimental protocols outlined in this guide offer robust methods for their determination. The provided workflow serves as a strategic tool for researchers and developers in the efficient selection of appropriate solvent systems for their specific needs.

References

- 1. CAS 637-65-0: Tetrahydrofurfuryl propionate | CymitQuimica [cymitquimica.com]

- 2. biofuranchem.com [biofuranchem.com]

- 3. Tetrahydrofurfuryl acetate | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. tetrahydrofurfuryl acetate, 637-64-9 [thegoodscentscompany.com]

- 6. tetrahydrofurfuryl propionate, 637-65-0 [thegoodscentscompany.com]

Thermal Stability and Degradation Profile of Tetrahydrofurfuryl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl butyrate is a fatty acid ester known for its fruity aroma, finding application in the flavor and fragrance industries.[1][2] Its chemical structure, consisting of a tetrahydrofuran ring linked to a butyrate ester, suggests specific pathways for thermal decomposition.[1] Understanding the thermal stability and degradation profile of this compound is crucial for its application in manufacturing processes, ensuring product quality, and for toxicological assessment. This technical guide provides a comprehensive overview of the predicted thermal behavior of Tetrahydrofurfuryl butyrate, detailed experimental protocols for its analysis, and visual representations of potential degradation pathways and analytical workflows.

Predicted Thermal Stability and Degradation Profile

The thermal degradation of Tetrahydrofurfuryl butyrate is anticipated to proceed through several stages, primarily initiated by hydrolysis of the ester bond, followed by the decomposition of the resulting alcohol and carboxylic acid.

Primary Degradation Pathway: Hydrolysis

The most probable initial step in the degradation of Tetrahydrofurfuryl butyrate, especially in the presence of moisture, is the hydrolysis of the ester linkage.[3][4][5] This reaction would yield Tetrahydrofurfuryl alcohol (THFA) and butyric acid.[3][4] This process can be catalyzed by acidic or alkaline conditions.[5]

Secondary Degradation of Primary Products

Following hydrolysis, the primary degradation products, Tetrahydrofurfuryl alcohol and butyric acid, are susceptible to further thermal decomposition.

-

Tetrahydrofurfuryl Alcohol (THFA): When heated to decomposition, THFA is known to emit acrid smoke and irritating fumes.[6] The decomposition of the tetrahydrofuran ring can be complex, potentially leading to ring-opening and the formation of smaller, volatile organic compounds.[2]

-

Butyric Acid: The thermal decomposition of carboxylic acids like butyric acid can proceed through various pathways, including decarboxylation to form propane and carbon dioxide, or dehydration. At higher temperatures, further fragmentation into smaller molecules such as carbon monoxide and methane can occur.

Hypothetical Thermogravimetric Analysis (TGA) Profile

A hypothetical TGA profile for Tetrahydrofurfuryl butyrate under an inert atmosphere would likely show an initial mass loss corresponding to its boiling point (225-227 °C at 759 mm Hg), followed by decomposition at higher temperatures. The decomposition may occur in one or multiple steps, reflecting the breakdown of the ester and subsequent degradation of its constituent parts.

Data Presentation

The following table summarizes the key physical properties of Tetrahydrofurfuryl butyrate, which are relevant to its thermal stability.

| Property | Value | Reference |

| Molecular Formula | C9H16O3 | [6][7] |

| Molecular Weight | 172.22 g/mol | [6][7] |

| Boiling Point | 225-227 °C (at 759 mm Hg) | [7] |

| Flash Point | 98.89 °C (210.00 °F) | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability and degradation profile of Tetrahydrofurfuryl butyrate.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of Tetrahydrofurfuryl butyrate.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 1 or similar).[1]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Tetrahydrofurfuryl butyrate into an alumina or platinum crucible.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the boiling point, melting point (if applicable), and any endothermic or exothermic events associated with the degradation of Tetrahydrofurfuryl butyrate.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of Tetrahydrofurfuryl butyrate into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., -50 °C).

-

Ramp up the temperature to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks that may indicate decomposition.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

Methodology:

-

Sample Degradation: Heat a known amount of Tetrahydrofurfuryl butyrate in a sealed vial at a temperature determined from TGA results (e.g., just above Tonset) for a specified time.

-

Headspace Analysis:

-

Use a gas-tight syringe to sample the headspace of the vial.

-

Inject the gas sample into the GC-MS.

-

-

GC-MS Conditions:

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

-

-

Data Analysis:

-

Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

-

Mandatory Visualizations

Caption: Proposed degradation pathway for Tetrahydrofurfuryl butyrate.

Caption: Experimental workflow for thermal analysis.

References

- 1. mt.com [mt.com]

- 2. researchgate.net [researchgate.net]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. furan.com [furan.com]

An In-depth Technical Guide to Tetrahydrofurfuryl Butyrate: Addressing its Origins, Properties, and Applications

Introduction

This technical guide provides a comprehensive overview of Tetrahydrofurfuryl Butyrate (THFB), a compound of interest to researchers, scientists, and professionals in drug development and food science. While the natural occurrence of many flavor compounds is a key area of study, evidence strongly indicates that Tetrahydrofurfuryl Butyrate is a synthetically produced substance and is not found in nature. This guide will therefore focus on its chemical properties, synthesis, industrial applications, and analysis, while also clarifying its distinction from the naturally occurring short-chain fatty acid, butyrate.

Chemical Identity and Physical Properties

Tetrahydrofurfuryl butyrate is classified as a fatty acid ester. It is a colorless liquid with a characteristic sweet and fruity aroma, often reminiscent of apricot and pineapple[1]. Its chemical structure consists of a tetrahydrofuran ring linked to a butyrate group via an ester bond.

Table 1: Chemical and Physical Properties of Tetrahydrofurfuryl Butyrate

| Property | Value | Reference |

| Chemical Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 g/mol | [1] |

| CAS Number | 2217-33-6 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Heavy, sweet, fruity (apricot, pineapple) | [1][3] |

| Solubility | Insoluble in water; Soluble in ethanol | [1] |

| Density | 1.007 - 1.013 g/mL at 25 °C | [1] |

| Refractive Index | 1.446 - 1.452 at 20 °C | [1] |

| Boiling Point | 225-227 °C | [3] |

| Flash Point | 210 °F (98.9 °C) | [4] |

Sources and Occurrence: A Synthetic Compound

Contrary to what might be assumed from its fruity aroma, Tetrahydrofurfuryl Butyrate is not a naturally occurring compound. One industry resource explicitly states it is "not found in nature"[4]. Its presence in food products is due to its use as a synthetic flavoring agent.

It is crucial to distinguish Tetrahydrofurfuryl Butyrate from butyrate , a short-chain fatty acid. Butyrate is naturally produced in the colon by the microbial fermentation of dietary fiber and is also found in some foods like butter and hard cheeses[5]. Butyrate plays a significant role in gut health[5][6]. Tetrahydrofurfuryl butyrate, on the other hand, is a synthetic ester of butyric acid and tetrahydrofurfuryl alcohol.

Industrial Synthesis

Tetrahydrofurfuryl butyrate is synthesized industrially through the esterification of tetrahydrofurfuryl alcohol with n-butyric acid[3]. This reaction typically requires an acid catalyst.

Applications in the Food Industry

Tetrahydrofurfuryl butyrate is primarily used as a flavoring agent in the food industry[1][7]. It is valued for its ability to impart fruity notes and for its fixative properties, which help to stabilize more volatile flavor compounds[3]. It is used in a variety of products, including beverages, baked goods, and candies. The typical concentration in finished food products ranges from 1 to 15 parts per million (ppm)[3].

Experimental Protocols

As Tetrahydrofurfuryl Butyrate is a synthetic compound, experimental protocols are focused on its synthesis and its analysis in commercial products rather than isolation from natural sources.

5.1. Synthesis of Tetrahydrofurfuryl Butyrate (Illustrative Protocol)

A general laboratory-scale synthesis would involve reacting tetrahydrofurfuryl alcohol with an excess of butyric acid in the presence of a strong acid catalyst such as sulfuric acid. The mixture is heated under reflux, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the ester. The product is then isolated and purified, typically by distillation.

5.2. Analysis of Tetrahydrofurfuryl Butyrate in Food Products

The analysis of Tetrahydrofurfuryl Butyrate in a food matrix typically involves extraction followed by chromatographic separation and detection.

Regulatory Status

Tetrahydrofurfuryl butyrate is listed by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption (21 CFR 172.515)[7]. It has also been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1].

Conclusion

Tetrahydrofurfuryl butyrate is a well-characterized synthetic flavoring agent with a long history of use in the food industry. While it does not occur naturally, its chemical properties and fruity aroma make it a valuable component in the creation of a wide range of food flavors. For researchers and professionals in related fields, it is essential to distinguish this synthetic ester from the biologically important short-chain fatty acid, butyrate. Future research on Tetrahydrofurfuryl Butyrate will likely continue to focus on its applications in food science and its safety profile.

References

- 1. Tetrahydrofurfuryl butyrate | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2217-33-6: Tetrahydrofurfuryl butyrate | CymitQuimica [cymitquimica.com]

- 3. TETRAHYDROFURFURYL BUTYRATE | 2217-33-6 [chemicalbook.com]

- 4. tetrahydrofurfuryl butyrate, 2217-33-6 [thegoodscentscompany.com]

- 5. Butyrate Foods List: Boost Butyrate and Gut Health [honehealth.com]

- 6. 35 Foods High In Butyrate & When To Supplement [rupahealth.com]

- 7. GSRS [precision.fda.gov]

Unveiling the Safety Profile of Tetrahydrofurfuryl Butyrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological data and safety profile of Tetrahydrofurfuryl butyrate (CAS No. 2217-33-6), a flavoring agent used in the food industry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available safety data, metabolic pathways, and the methodologies used in its toxicological evaluation.

Executive Summary

Toxicological Data

A thorough review of publicly available literature indicates a significant lack of direct toxicological studies on Tetrahydrofurfuryl butyrate. A human health tier II assessment of esters of tetrahydrofurfuryl alcohol, including the butyrate ester, by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS), now known as the Australian Industrial Chemicals Introduction Scheme (AICIS), found "no data for acute toxicity, skin and eye irritation, skin sensitisation and carcinogenicity are available for the chemicals in this group". The safety evaluation, therefore, pivots to the toxicological profiles of its primary metabolites.

Table 1: Acute Toxicity Data for Tetrahydrofurfuryl Butyrate Metabolites

| Compound | Test Species | Route | LD50 | Reference |

| Tetrahydrofurfuryl alcohol (THFA) | Rat | Oral | 1600 - 2500 mg/kg | [3] |

| Butyric acid | Data not available in searched documents | - | - |

Note: The available information for THFA shows a range of reported LD50 values.

Table 2: Repeated-Dose Toxicity Data for Tetrahydrofurfuryl Alcohol (THFA)

| Study Type | Test Species | Route | NOAEL | Key Findings | Reference |

| 90-day | Sprague-Dawley Rat | Oral | ≥339 mg/kg bw/day | Male reproductive system toxicity | |

| 90-day | Sprague-Dawley Rat | Dermal | ≥300 mg/kg bw/day | Male reproductive system toxicity | |

| Reproductive and Developmental | Crj:CD(SD)IGS Rat | - | 69 mg/kg bw/day | Reproductive and developmental toxicity |

Table 3: Genotoxicity Data

| Compound | Assay | Test System | Metabolic Activation | Result | Reference |

| Tetrahydrofurfuryl propionate (related ester) | Bacterial Reverse Mutation Assay | Salmonella typhimurium (TA1535, TA1537, TA1538, TA98, TA100) | Without | Negative | |

| Tetrahydrofurfuryl butyrate | No data available | - | - | - |

Metabolism and Pharmacokinetics

The primary metabolic pathway for Tetrahydrofurfuryl butyrate is expected to be hydrolysis, catalyzed by carboxylesterases, into tetrahydrofurfuryl alcohol (THFA) and butyric acid. These metabolites are then further processed through established metabolic routes. THFA is oxidized to its corresponding carboxylic acid, which is then conjugated with glucuronic acid and excreted, primarily in the urine. Butyric acid is a short-chain fatty acid that is readily metabolized in the body. It is not anticipated that these derivatives would form reactive epoxide metabolites.

Metabolic pathway of Tetrahydrofurfuryl butyrate.

Experimental Protocols

While specific experimental data for Tetrahydrofurfuryl butyrate is not available, this section outlines the standard methodologies that would be employed for its toxicological assessment, based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This assay is a widely used method to assess the mutagenic potential of a substance.

Principle: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal medium[4][5].

Methodology:

-

Strain Selection: At least five strains are typically used, covering both base-pair substitution and frameshift mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA)[6][7].

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent, to mimic mammalian metabolism[6].

-

Exposure: The test substance is mixed with the bacterial culture and the S9 mix (if applicable) and plated on a minimal agar medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies[6].

Ames Test Experimental Workflow.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

Principle: The test substance is administered orally to several groups of rodents at different dose levels for 90 days. Toxic effects are observed, and a no-observed-adverse-effect level (NOAEL) is determined[8][9][10].

Methodology:

-

Animal Selection: Typically, rats are used. At least 10 males and 10 females are assigned to each dose group[8].

-

Dose Administration: The test substance is administered daily, seven days a week, for 90 days. Administration can be via gavage, in the diet, or in drinking water[10]. At least three dose levels and a control group are used.

-

Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analysis.

-

Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed and examined macroscopically. Histopathological examination of selected organs is performed.

Skin Sensitization: Local Lymph Node Assay (LLNA - OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.

Principle: The assay is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is measured and is proportional to the dose applied[11][12][13].

Methodology:

-

Animal Selection: Mice are used, with a minimum of four animals per dose group[11][13].

-

Dose Administration: The test substance is applied to the dorsum of each ear for three consecutive days. At least three concentrations of the test substance, a negative control (vehicle), and a positive control are used.

-

Cell Proliferation Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. After a few hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Evaluation: The incorporation of the radiolabel into the lymph node cells is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the control group. A substance is classified as a sensitizer if the SI is 3 or greater[11].

Conclusion

References

- 1. JECFA Evaluations-TETRAHYDROFURFURYL BUTYRATE- [inchem.org]

- 2. WHO | JECFA [apps.who.int]

- 3. ams.usda.gov [ams.usda.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ask-force.org [ask-force.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Regulatory Landscape of Tetrahydrofurfuryl Butyrate: A Technical Guide for Food and Cosmetic Applications

An In-depth Examination of International Standards and Safety Assessments for Researchers and Product Development Professionals

Tetrahydrofurfuryl butyrate, a synthetic flavoring agent and fragrance ingredient, is subject to a range of regulatory frameworks governing its use in food and cosmetic products. This technical guide provides a comprehensive overview of its current regulatory status, summarizing key quantitative data, detailing experimental protocols from pivotal safety evaluations, and visualizing the regulatory assessment workflows. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals engaged in the formulation and safety assessment of products containing this ingredient.

Regulatory Status in Food

Tetrahydrofurfuryl butyrate is primarily used in the food industry as a flavoring agent to impart fruity and sweet notes. Its regulatory approval is well-established by major international bodies.

United States Food and Drug Administration (FDA)

In the United States, Tetrahydrofurfuryl butyrate is listed as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption. It is referenced in the Code of Federal Regulations under 21 CFR 172.515 [1].

Flavor and Extract Manufacturers Association (FEMA)

The Flavor and Extract Manufacturers Association has designated Tetrahydrofurfuryl butyrate as "Generally Recognized as Safe" (GRAS). It is assigned FEMA Number 3057 [1]. The FEMA GRAS status is based on a comprehensive review of safety and toxicological data.

Joint FAO/WHO Expert Committee on Food Additives (JECFA)

The following diagram illustrates the typical workflow for the safety assessment of a flavoring agent by JECFA.

References

An In-depth Technical Guide to Tetrahydrofurfuryl Butyrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetrahydrofurfuryl butyrate (THFB), a versatile ester with potential applications in various research fields, particularly those related to drug development and cellular biology. This document details its key suppliers, available purity grades, potential as a butyrate pro-drug, relevant experimental protocols, and the toxicological profile of its metabolites.

Core Compound Properties and Sourcing

Tetrahydrofurfuryl butyrate (CAS No. 2217-33-6) is an ester of tetrahydrofurfuryl alcohol and butyric acid. It is a colorless to pale yellow liquid with a fruity aroma. For research purposes, sourcing high-purity THFB is crucial for reproducible experimental outcomes.

Key Suppliers and Purity Grades

Several chemical suppliers offer Tetrahydrofurfuryl butyrate for laboratory use. The available purity grades are suitable for a range of research applications, from initial screening to more sensitive cell-based assays.

| Supplier | Available Purity Grades | Notes |

| TCI America | >98.0% (GC)[1] | A common supplier for research-grade chemicals. |

| Combi-Blocks | ≤100% | Listed for laboratory chemical use and scientific R&D.[2] |

| ChemicalBook | 85.0-99.8%, 98% | An online marketplace listing various suppliers and purities.[3] |

| CymitQuimica | >98.0% (GC), 95.0% | Offers different grades for research applications.[4][5] |

| Fisher Scientific | ≥98.0% (GC) | Distributes TCI America products.[1] |

| The Good Scents Company | 97.00 to 100.00% | Lists various suppliers for research and experimental use.[6] |

Potential as a Butyrate Prodrug and Scientific Rationale

While Tetrahydrofurfuryl butyrate itself has limited documented biological activity in drug development literature, its chemical structure suggests it can function as a prodrug, delivering butyric acid and tetrahydrofurfuryl alcohol (THFA) upon hydrolysis. Esters of tetrahydrofurfuryl alcohol are expected to be hydrolyzed in vivo to THFA and the corresponding carboxylic acid.[7] This metabolic pathway is critical as butyric acid is a well-researched short-chain fatty acid with significant biological effects.

The Role of Butyrate as an Active Metabolite

Butyrate is a natural product of fiber fermentation by the gut microbiota and is a known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of cellular responses including anti-inflammatory effects, cell cycle arrest, and apoptosis. This mechanism of action is a key area of investigation for its therapeutic potential.

The workflow for the hydrolysis of Tetrahydrofurfuryl butyrate and the subsequent action of butyrate is illustrated below.

Experimental Protocols

Given the potential of Tetrahydrofurfuryl butyrate to act as a butyrate donor, a relevant experimental protocol for researchers would be an in vitro histone deacetylase (HDAC) inhibition assay. This assay can be used to determine the IC50 value of the compound, likely after pre-incubation to allow for hydrolysis and the release of butyrate.

In Vitro Fluorometric HDAC Inhibition Assay

This protocol is adapted from standard fluorometric methods for measuring HDAC activity.

Materials and Reagents:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer (e.g., Trypsin) in a suitable buffer

-

Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

-

Tetrahydrofurfuryl butyrate dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 355-360 nm, Emission: 460 nm)

Experimental Workflow:

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of Tetrahydrofurfuryl butyrate in HDAC Assay Buffer. A final DMSO concentration of <1% is recommended.

-

Reaction Setup: In a 96-well black microplate, add the reagents in the following order:

-

HDAC Assay Buffer

-

Test compound at various concentrations (or DMSO for control)

-

Diluted recombinant HDAC enzyme

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This step allows for the interaction between the enzyme and the inhibitor.

-

Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Mix and incubate the plate at 37°C for 30 minutes.

-

Stop and Develop: Add the Developer solution containing the Stop Solution to each well. This terminates the HDAC reaction and allows the developer to cleave the deacetylated substrate, generating a fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at the specified excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway of Butyrate-Mediated HDAC Inhibition

The inhibition of HDACs by butyrate leads to the hyperacetylation of histones, which alters chromatin structure and the expression of various genes. This can result in several downstream cellular effects, including cell cycle arrest and apoptosis, which are of significant interest in cancer research.

Toxicological Profile of Metabolites

Upon hydrolysis, Tetrahydrofurfuryl butyrate is expected to yield butyric acid and tetrahydrofurfuryl alcohol (THFA). While butyric acid is a natural metabolite with a well-characterized safety profile, the toxicological properties of THFA should be considered in the experimental design.

Tetrahydrofurfuryl alcohol (THFA):

-

Irritation: It is considered moderately irritating to the skin and mucous membranes.[2]

-

Reproductive Toxicity: Studies in rats have indicated that THFA may cause testicular impairment and has been proposed for classification as a substance suspected of being toxic to reproduction.[7][8]

-

General Toxicity: In cases of acute poisoning leading to death, effects such as brain swelling and hemorrhages have been reported.[2]

Researchers should handle Tetrahydrofurfuryl butyrate and conduct experiments with appropriate safety precautions, considering the potential release of THFA.

Synthesis

For researchers interested in custom synthesis, Tetrahydrofurfuryl butyrate can be prepared by the esterification of tetrahydrofurfuryl alcohol with n-butyric acid.[3] Enzymatic synthesis using lipases is also a viable and greener alternative, which has been successfully applied for the production of other butyrate esters.

This technical guide provides a foundational understanding of Tetrahydrofurfuryl butyrate for its application in a research setting. By leveraging its potential as a butyrate prodrug, researchers can explore the well-documented biological activities of butyrate in various experimental models.

References

- 1. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 2. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ift.co.za [ift.co.za]

- 4. Tetrahydrofurfuryl butyrate | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tetrahydrofurfuryl butyrate, 2217-33-6 [thegoodscentscompany.com]

- 6. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. ANSES proposes that THFA be classified as a suspected reproductive toxicant | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

Methodological & Application

Synthesis of Tetrahydrofurfuryl butyrate via esterification of tetrahydrofurfuryl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl butyrate (THFB) is an ester recognized for its characteristic fruity aroma, reminiscent of apricot and pineapple.[1][2] It finds applications in the flavor and fragrance industries and is used as a flavoring agent in food products.[1][3] Chemically, it is the butanoate ester of tetrahydrofurfuryl alcohol.[3][4] The synthesis of THFB is typically achieved through the esterification of tetrahydrofurfuryl alcohol with butyric acid.[1][4] This document provides detailed protocols for the synthesis, purification, and characterization of tetrahydrofurfuryl butyrate, intended for use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tetrahydrofurfuryl butyrate is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [5] |

| Molecular Weight | 172.22 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Odor | Fruity, sweet, reminiscent of apricot and pineapple | [1][2] |

| Boiling Point | 225-227 °C at 759 mmHg | [1] |

| Density | 1.007-1.013 g/mL at 25 °C | [2] |

| Refractive Index | 1.446-1.452 at 20 °C | [2] |

| Solubility | Insoluble in water, soluble in ethanol | [2] |

Experimental Protocols

Synthesis of Tetrahydrofurfuryl Butyrate via Fischer Esterification

This protocol details the synthesis of tetrahydrofurfuryl butyrate using a classic Fischer esterification reaction, which involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.[6][7]

Materials:

-

Tetrahydrofurfuryl alcohol (≥99%)

-

n-Butyric acid (≥99%)

-

Concentrated sulfuric acid (95-98%)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

Diethyl ether or Dichloromethane (for extraction)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus (for purification)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine tetrahydrofurfuryl alcohol and n-butyric acid. A slight excess of the alcohol can be used to drive the equilibrium towards the product. A molar ratio of 1:1.2 (butyric acid to tetrahydrofurfuryl alcohol) is a good starting point.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. Typically, 1-2% of the total weight of the reactants is sufficient.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at approximately 120°C. Allow the reaction to proceed for 2-4 hours. To improve the yield, a Dean-Stark apparatus can be used with toluene to azeotropically remove the water formed during the reaction.[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-